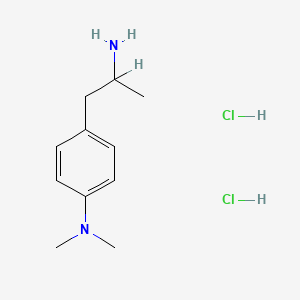

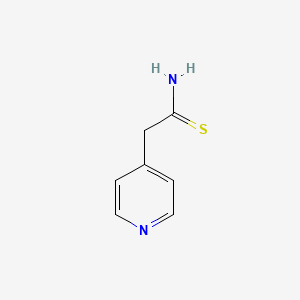

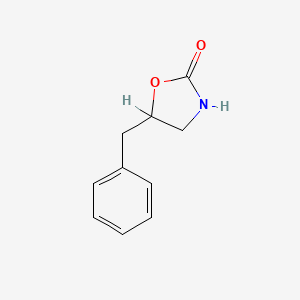

![molecular formula C14H10Cl2N4O4 B1274281 {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine CAS No. 134292-37-8](/img/structure/B1274281.png)

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine (hereafter referred to as compound A) is a synthetic compound that has been studied extensively in recent years. Compound A is a member of the nitrophenyl amine family, and has a wide range of potential applications in scientific research.

Scientific Research Applications

Nucleophilic Reactions

- Primary and secondary amines react with certain nitrophenyl compounds in acetonitrile solvent, producing a series of reaction products. This process includes nucleophilic attack on carbon-carbon double bonds and catalysis by tertiary amines and bases, indicating a potential role in synthetic organic chemistry (Leffek & Maciejewska, 1986).

Photocatalysis in Reduction of Nitro Compounds

- Graphene-based catalysts are used for the reduction of nitro compounds to amines, demonstrating the significance of nitrophenyl compounds in the synthesis of amines, which are crucial in various industrial applications (Nasrollahzadeh et al., 2020).

Protein Crosslinking and Affinity Labeling

- 4-Nitrophenyl ethers, a class to which this compound belongs, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents react quantitatively with amines upon irradiation, indicating their utility in biochemistry and molecular biology (Jelenc et al., 1978).

Detection of Aromatic Amines

- The use of p-nitrophenyl esters, similar in structure to the compound , offers a sensitive method for detecting free aromatic amines. This application is significant in analytical chemistry, especially for detecting sterically hindered aromatic amines (Plas et al., 2007).

Magnetic Characterization in Radical Chemistry

- The oxidation of nitrophenyl-thio derivatives, closely related to the compound , has been studied for magnetic characterization. This research is pertinent in the field of physical chemistry, especially in understanding radical behavior and magnetic properties (Miura et al., 1995).

Antimicrobial Agent Synthesis

- Derivatives of nitrophenyl compounds have been investigated for their potential as antimicrobial agents. This shows the applicability of such compounds in medicinal chemistry and drug development (El-Shorbagi, 2000).

Kinetics and Mechanism in Organic Reactions

- Studies on the kinetics and mechanisms of reactions involving nitrophenyl compounds provide essential insights into organic reaction pathways. This is crucial for understanding reaction dynamics in synthetic organic chemistry (Castro et al., 2011).

Chiral Compound Synthesis

- Nitrophenyl compounds have been utilized in the preparation of chiral β-enaminones, showcasing their role in the synthesis of optically active compounds. This has implications in stereoselective synthesis and pharmaceuticals (Popov et al., 2003).

Aminolysis Mechanism

- Aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates has been studied, indicating the compound's relevance in understanding reaction mechanisms in organic chemistry (Castro et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

4-[1-(4-amino-3-nitrophenyl)-2,2-dichloroethenyl]-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O4/c15-14(16)13(7-1-3-9(17)11(5-7)19(21)22)8-2-4-10(18)12(6-8)20(23)24/h1-6H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIJFMGQSUXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

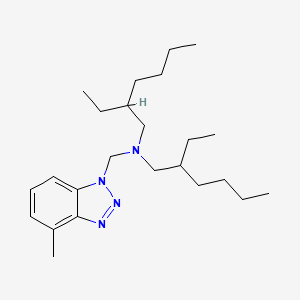

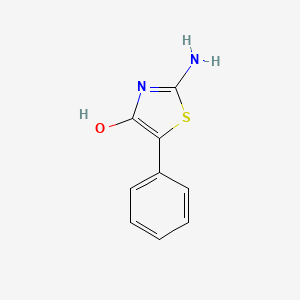

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)

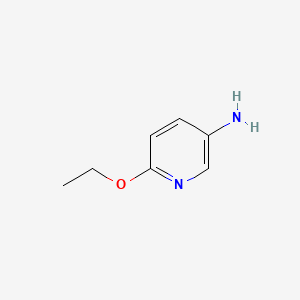

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)